molecular formula C17H20N6O7S4 B601398 Desfuroyl ceftiofur cysteine disulfide CAS No. 158039-15-7

Desfuroyl ceftiofur cysteine disulfide

Cat. No.: B601398
CAS No.: 158039-15-7
M. Wt: 548.6 g/mol
InChI Key: JOKBPDNPVWSNNL-JSLDHHCHSA-N
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Description

The compound Desfuroyl ceftiofur cysteine disulfide is a complex organic molecule with a unique structure. It contains multiple functional groups, including amino, carboxyl, disulfide, thiazole, and oxo groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This can be done via a condensation reaction with a thiazole-containing reagent.

    Formation of the disulfide bond: This step involves the oxidation of thiol groups to form the disulfide linkage.

    Addition of the amino and carboxyl groups: These functional groups are introduced through standard amination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Thiol derivatives: From reduction reactions.

    Substituted thiazoles and amino derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology

In biological research, it can be used as a probe to study disulfide bond formation and reduction in proteins.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through interactions with thiol-containing molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide linkages in target molecules. This can affect the structure and function of proteins, enzymes, and other biomolecules.

Molecular Targets and Pathways

    Proteins with disulfide bonds: The compound can modulate the activity of these proteins by altering their redox state.

    Enzymes involved in redox reactions: It can act as an inhibitor or activator of these enzymes, depending on the specific interactions.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A simple amino acid with a thiol group.

    Glutathione: A tripeptide with a disulfide bond.

    Penicillamine: A drug with a thiol group used in the treatment of Wilson’s disease.

Uniqueness

The compound’s unique structure, with its combination of a bicyclic core, thiazole ring, and multiple functional groups, sets it apart from simpler thiol-containing molecules. This complexity allows for a broader range of chemical reactions and applications.

Properties

CAS No.

158039-15-7

Molecular Formula

C17H20N6O7S4

Molecular Weight

548.6 g/mol

IUPAC Name

(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1

InChI Key

JOKBPDNPVWSNNL-JSLDHHCHSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O

Appearance

Off-White to Yellow Solid

melting_point

>187°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Desfuroylceftiofur Cysteine Disulfide;  DFC-CYS; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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